1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
CAS No.: 1258650-64-4
Cat. No.: VC2818997
Molecular Formula: C12H19N3O2
Molecular Weight: 237.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258650-64-4 |
|---|---|
| Molecular Formula | C12H19N3O2 |
| Molecular Weight | 237.3 g/mol |
| IUPAC Name | 1-methyl-5-morpholin-4-yl-3-propan-2-ylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H19N3O2/c1-9(2)11-10(8-16)12(14(3)13-11)15-4-6-17-7-5-15/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | LMVVEHDNKSMPQX-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN(C(=C1C=O)N2CCOCC2)C |
| Canonical SMILES | CC(C)C1=NN(C(=C1C=O)N2CCOCC2)C |
Introduction
The compound 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a complex organic molecule that belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in pyrazole chemistry.
Synthesis Methods
The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and appropriate carbonyl compounds. For 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, a plausible synthesis route might involve:
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Starting Materials: Morpholine, isopropyl hydrazine, and a suitable aldehyde or ketone.
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Reaction Conditions: The reaction could be carried out under acidic conditions with heating to facilitate the formation of the pyrazole ring.
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Purification: Techniques such as column chromatography might be used to isolate the product.
Biological Activities
Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a morpholine group could enhance solubility and bioavailability, while the isopropyl group might influence lipophilicity and membrane permeability.
Spectroscopic Analysis
Spectroscopic methods like NMR, FT-IR, and HRMS are typically used to elucidate the structure of such compounds. For example:
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NMR Spectroscopy: Would show signals corresponding to the morpholine, isopropyl, and aldehyde protons.
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FT-IR Spectroscopy: Would indicate the presence of specific functional groups, such as the aldehyde carbonyl.
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HRMS Spectrometry: Would confirm the molecular weight and formula.
Potential Applications
Given the broad range of biological activities associated with pyrazoles, 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde could be explored for various therapeutic applications, including antimicrobial or anticancer research.
Table 2: Spectroscopic Data
| Spectroscopic Method | Expected Signals/Peaks |
|---|---|
| NMR Spectroscopy | Morpholine protons (around 3.5-4.0 ppm), isopropyl protons (around 1.2-1.5 ppm), aldehyde proton (around 9.5-10.5 ppm) |
| FT-IR Spectroscopy | Aldehyde carbonyl stretch (around 1720 cm) |
| HRMS Spectrometry | Molecular ion peak corresponding to CHNO |
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